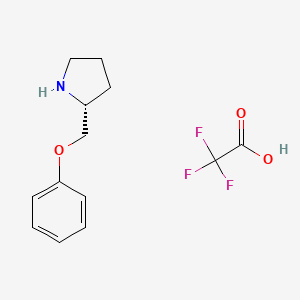
(R)-2-(phenoxymethyl)pyrrolidine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a phenoxymethyl group attached to the pyrrolidine ring and a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidine ring with a phenoxymethyl halide (e.g., phenoxymethyl chloride) in the presence of a base.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the ®-2-(phenoxymethyl)pyrrolidine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols can replace the phenoxy group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Phenoxymethyl halides, bases, and nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereochemistry of biological processes.
Medicine
In medicinal chemistry, ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific receptors or enzymes, particularly those involved in neurological or cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can engage in hydrogen bonding or hydrophobic interactions with the target, while the pyrrolidine ring provides structural stability. The trifluoroacetate group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(phenoxymethyl)pyrrolidine trifluoroacetate: The enantiomer of the compound , differing in the spatial arrangement of atoms.
2-(phenoxymethyl)pyrrolidine hydrochloride: A similar compound with a different counterion.
2-(phenoxymethyl)pyrrolidine acetate: Another similar compound with a different counterion.
Uniqueness
®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is unique due to its specific chiral configuration and the presence of the trifluoroacetate group. This combination imparts distinct physicochemical properties, such as enhanced solubility and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H16F3NO3 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
(2R)-2-(phenoxymethyl)pyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;3-2(4,5)1(6)7/h1-3,6-7,10,12H,4-5,8-9H2;(H,6,7)/t10-;/m1./s1 |
InChI Key |
IBQXAQOHOPBWFL-HNCPQSOCSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)COC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


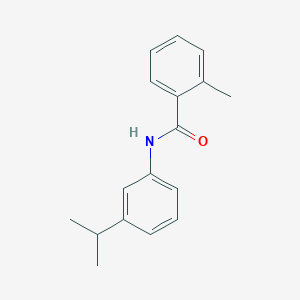
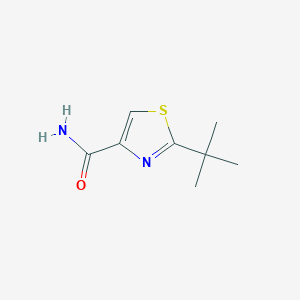

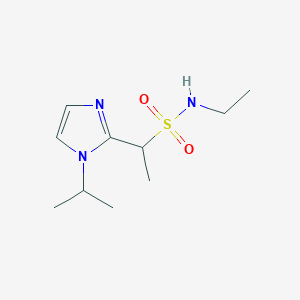
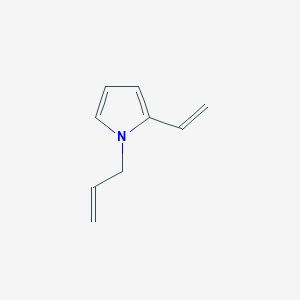
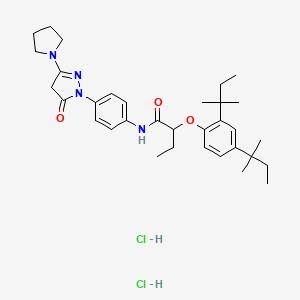
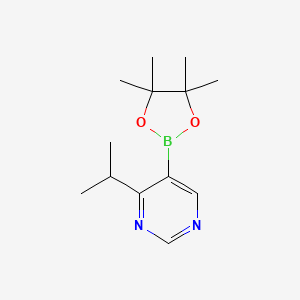
![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)

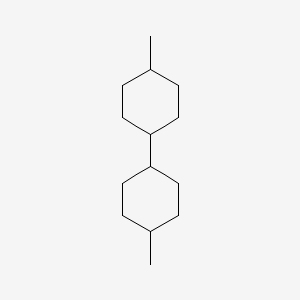

![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

